Navigating Neuroprotection: A Technical Guide to vTv Therapeutics' TTP273 and Azeliragon
Navigating Neuroprotection: A Technical Guide to vTv Therapeutics' TTP273 and Azeliragon
Disclaimer: Initial searches for a compound designated "TTP607" did not yield any specific information, suggesting this may be an internal, unpublished, or incorrect identifier. This guide will instead focus on two clinical-stage compounds from vTv Therapeutics with relevance to neurodegeneration: TTP273 , an oral glucagon-like peptide-1 receptor (GLP-1R) agonist, and Azeliragon (TTP488) , an antagonist of the Receptor for Advanced Glycation Endproducts (RAGE). Both have mechanisms of action pertinent to the pathological processes underlying neurodegenerative diseases.
TTP273: An Oral GLP-1 Receptor Agonist with Neuroprotective Potential
TTP273 is an orally bioavailable, small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] While primarily developed for the treatment of type 2 diabetes, the well-established neuroprotective effects of the GLP-1R agonist class make TTP273 a compound of significant interest in the context of neurodegenerative disorders.
Core Mechanism of Action in Neurodegeneration
The neuroprotective effects of GLP-1R agonists are multifaceted, stemming from their ability to modulate key cellular pathways implicated in neuronal survival, inflammation, and metabolism. Activation of the GLP-1R, a G-protein coupled receptor, initiates a cascade of intracellular signaling events with neuroprotective consequences.
Signaling Pathways:
The primary signaling pathway activated by GLP-1R agonists involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5][6] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[4][5][6] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.
Quantitative Data from Preclinical Studies
While specific preclinical data for TTP273 in neurodegeneration models is not extensively published, data from its development for type 2 diabetes and from studies on other GLP-1R agonists in neurodegenerative models provide valuable insights.
| Parameter | Compound | Model | Result | Reference |
| Glucose Lowering | TTP273 | ob/ob mice (14-day dosing) | Dose-dependent reduction in plasma glucose | [1] |
| Food Intake | TTP273 | Mice (oral dosing) | Reduction in food intake | [1] |
| Cell Viability | Liraglutide | Primary rat cortical astrocytes (AGEs-induced toxicity) | Ameliorated cell death | [4] |
| Oxidative Stress | Liraglutide | Primary rat cortical astrocytes (AGEs-induced toxicity) | Reduced ROS production | [4][7] |
| Inflammation | Liraglutide | Primary rat cortical astrocytes (AGEs-induced toxicity) | Decreased TNF-α and IL-1β secretion | [7] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice with TTP273
-
Animals: Overnight fasted C57BL/6 mice.
-
Dosing: TTP273 or vehicle administered orally 1 hour prior to the glucose challenge.
-
Glucose Challenge: An oral gavage of glucose is administered.
-
Measurements: Blood glucose levels are measured at various time points post-glucose administration to assess glucose tolerance.
-
Reference: [1]
In Vitro Astrocyte Protection Assay with Liraglutide
-
Cell Culture: Primary rat cortical astrocytes are cultured.
-
Induction of Toxicity: Cells are treated with advanced glycation end-products (AGEs) to induce oxidative stress and inflammation.
-
Treatment: Cells are co-incubated with Liraglutide.
-
Outcome Measures:
-
Cell viability is assessed using an MTT assay.
-
Reactive oxygen species (ROS) production is measured using CM-H2DCFDA staining.
-
Inflammatory cytokine (TNF-α, IL-1β) levels in the culture medium are quantified by ELISA.
-
Intracellular cAMP levels are measured by EIA, and PKA activity is determined by a kemptide phosphorylation assay.
-
Western blotting is used to measure the phosphorylation of CREB.
-
Azeliragon (TTP488): A RAGE Antagonist for Alzheimer's Disease
Azeliragon is an oral small molecule antagonist of the Receptor for Advanced Glycation Endproducts (RAGE).[8] RAGE is a multiligand receptor of the immunoglobulin superfamily that plays a critical role in chronic inflammation and is implicated in the pathogenesis of Alzheimer's disease.[9][10][11][12][13]
Core Mechanism of Action in Neurodegeneration
In Alzheimer's disease, RAGE is upregulated and binds to ligands such as amyloid-beta (Aβ) and S100 proteins, triggering a signaling cascade that perpetuates neuroinflammation and contributes to neuronal damage. Azeliragon is designed to block this interaction.
Signaling Pathways:
The binding of ligands like Aβ to RAGE activates multiple intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[9][10][11][12][13] This leads to the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-6, creating a vicious cycle of neuroinflammation. Azeliragon, by antagonizing RAGE, inhibits the activation of this pathway.
Quantitative Data from Preclinical and Clinical Studies
Azeliragon has been evaluated in both preclinical models and clinical trials for Alzheimer's disease.
| Parameter | Compound | Model/Study | Result | Reference |
| Binding Affinity (Kd) | Azeliragon | Recombinant human sRAGE | 12.7 ± 7.6 nM | [8] |
| Binding Affinity (Kd) | Azeliragon | sRAGE | 239 ± 34 nM | [14] |
| Aβ Plaque Deposition | Azeliragon (0.3, 1, 3 mg/kg/day) | 12-month-old tgAPPSWE/LON transgenic mice (3 months treatment) | Dose-dependent reduction in Aβ plaque deposition | [8] |
| Brain Aβ Levels | Azeliragon | tgAPPSWE/LON transgenic mice | Dose-dependent reduction in total brain Aβ concentration | [8] |
| Plasma Aβ Levels | Azeliragon | tgAPPSWE/LON transgenic mice | Increase in plasma Aβ levels | [8] |
| Inflammatory Cytokines | Azeliragon | tgAPPSWE/LON transgenic mice | Reduction in levels of inflammatory cytokines | [8] |
| Cognitive Decline | Azeliragon | tgAPPSWE/LON transgenic mice | Slowed cognitive decline in Morris Water Maze test | [8] |
Experimental Protocols
Azeliragon Treatment in a Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: 12-month-old tgAPPSWE/LON transgenic mice, which overexpress a mutant form of human amyloid precursor protein.
-
Treatment: Azeliragon (0.3, 1, or 3 mg/kg) or vehicle administered orally once daily for 3 months.
-
Behavioral Assessment: Cognitive function is evaluated using the Morris Water Maze test to assess spatial learning and memory.
-
Biochemical Analysis:
-
Brain tissue is analyzed for Aβ plaque deposition using immunohistochemistry.
-
Total brain and plasma Aβ levels are quantified by ELISA.
-
Levels of inflammatory cytokines in the brain are measured.
-
-
Reference: [8]
Conclusion
While the compound "TTP607" remains unidentified, vTv Therapeutics' pipeline contains promising candidates for the treatment of neurodegenerative diseases. The oral GLP-1R agonist TTP273 leverages a well-validated neuroprotective pathway, offering potential benefits in reducing neuroinflammation and promoting neuronal survival. Azeliragon, a RAGE antagonist, directly targets a key inflammatory pathway implicated in Alzheimer's disease. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of these compounds in mitigating the progression of neurodegenerative disorders.
References
- 1. vtvtherapeutics.com [vtvtherapeutics.com]
- 2. vtvtherapeutics.com [vtvtherapeutics.com]
- 3. diabetestimes.co.uk [diabetestimes.co.uk]
- 4. The Neuroprotective Effect of Liraglutide is Mediated by Glucagon-Like Peptide 1 Receptor-Mediated Activation of cAMP/PKA/CREB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor for AGEs (RAGE) as mediator of NF-kB pathway activation in neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. RAGE Silencing Ameliorates Neuroinflammation by Inhibition of p38-NF-κB Signaling Pathway in Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | RAGE Silencing Ameliorates Neuroinflammation by Inhibition of p38-NF-κB Signaling Pathway in Mouse Model of Parkinson’s Disease [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
